

Application Note: Validating Ferroptosis Inducer Targets Using CRISPR-Cas9

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Compound of Interest		
Compound Name:	Ferroptosis Inducer	
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Introduction

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2][3] Unlike apoptosis, it is characterized by mitochondrial shrinkage and increased membrane density.[3] This unique mechanism has garnered significant interest as a potential therapeutic strategy, particularly for cancers that are resistant to traditional apoptosis-based therapies.[4][5] Glutathione Peroxidase 4 (GPX4) is a key negative regulator of ferroptosis, and its inhibition is a common method to induce this cell death pathway.[2][4][5] The CRISPR-Cas9 system provides a powerful tool for genome-wide screening and precise gene editing, enabling the identification and validation of novel genes that regulate sensitivity to **ferroptosis inducers**.[1] [4]

Principle of the Method

CRISPR-Cas9 technology can be employed in loss-of-function or activation screens to identify genes that, when knocked out or overexpressed, either sensitize or confer resistance to a ferroptosis-inducing compound. In a typical knockout screen, a library of single-guide RNAs (sgRNAs) targeting thousands of genes is introduced into a population of Cas9-expressing cells.[4] The cell population is then treated with a sub-lethal dose of a **ferroptosis inducer**. Genomic DNA from surviving cells is sequenced to determine the abundance of sgRNAs.

 Negative Selection (Sensitizers): sgRNAs that are depleted in the surviving population targeted genes whose knockout enhances the effect of the ferroptosis inducer. These genes are potential ferroptosis suppressors.



 Positive Selection (Resistors): sgRNAs that are enriched in the surviving population targeted genes whose knockout confers resistance to the **ferroptosis inducer**. These genes are potential ferroptosis promoters.

Following the screen, individual hit genes are validated through targeted CRISPR-Cas9 knockout or overexpression studies, followed by functional assays to confirm their role in the ferroptosis pathway.

Key Signaling Pathways in Ferroptosis

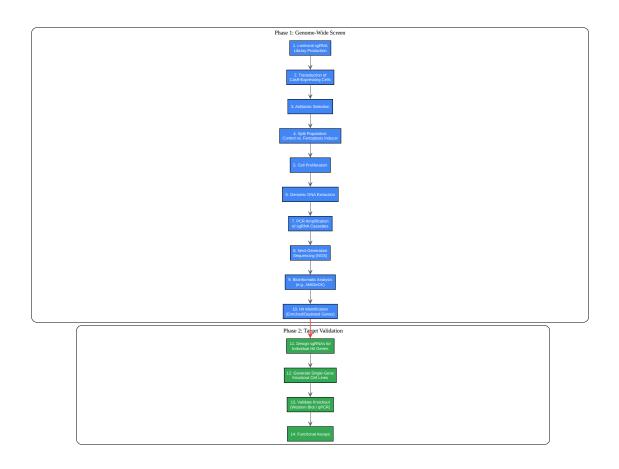
Ferroptosis is governed by a complex network of metabolic pathways centered on iron homeostasis, lipid metabolism, and antioxidant defense systems. The canonical pathway involves the System xc-/GSH/GPX4 axis, which protects cells from lipid peroxidation.[6]

Caption: Core signaling pathways regulating ferroptosis.

Experimental Workflow

The overall process for identifying and validating **ferroptosis inducer** targets using CRISPR-Cas9 involves a screening phase followed by a validation phase.





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Caption: CRISPR-Cas9 screen and validation workflow.

Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen



This protocol outlines a pooled, negative-selection CRISPR screen to identify genes that sensitize cells to a **ferroptosis inducer** (e.g., RSL3, Erastin).[1][7][8]

Materials:

- Cas9-expressing cell line (e.g., A375, HT1080)
- GeCKO v2 or similar genome-wide sgRNA library
- Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
- HEK293T cells
- Transfection reagent (e.g., Lipofectamine 3000)
- Polybrene
- Puromycin
- Ferroptosis inducer (e.g., RSL3)
- Genomic DNA extraction kit
- High-fidelity DNA polymerase for NGS library prep
- NGS platform (e.g., Illumina NextSeq)

Methodology:

- Lentiviral Library Production:
 - Co-transfect HEK293T cells with the sgRNA library plasmid pool, psPAX2, and pMD2.G.
 - Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
 - Pool and filter the supernatant through a 0.45 μm filter. Titer the virus.
- Cell Transduction:



- Seed Cas9-expressing cells.
- Transduce cells with the lentiviral library at a low multiplicity of infection (MOI) of 0.3 to
 ensure most cells receive only one sgRNA.[9] A representation of at least 500 cells per
 sgRNA should be maintained throughout the experiment.[4]
- Add polybrene (8 μg/mL) to enhance transduction efficiency.
- Selection and Expansion:
 - 48 hours post-transduction, begin selection with puromycin.
 - Expand the surviving cells to achieve the required representation (500x coverage).
 - Harvest a portion of the cells as the initial timepoint (T0) reference.
- Ferroptosis Induction:
 - Split the remaining cell population into two groups: a control group (vehicle treatment) and a treatment group.
 - Treat the treatment group with a predetermined IC20-IC30 concentration of the ferroptosis inducer (e.g., RSL3) for 10-14 days.
 - Passage cells as needed, maintaining library representation.
- Sample Collection and gDNA Extraction:
 - Harvest cells from the T0, control, and treatment groups.
 - Extract genomic DNA using a suitable kit, ensuring high quality and purity.
- NGS Library Preparation and Sequencing:
 - Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.
 - Perform NGS on the purified PCR amplicons.



- Data Analysis:
 - Use bioinformatics tools like MAGeCK to analyze the sequencing data.[1][7]
 - Identify genes whose sgRNAs are significantly depleted (negative selection) or enriched (positive selection) in the treatment group compared to the control and T0 samples.

Protocol 2: Individual Target Validation

Materials:

- Validated sgRNA sequences for the hit gene
- LentiCRISPRv2 or similar vector
- Hit-gene-knockout and control cell lines
- Reagents for Western Blot or qPCR
- Ferroptosis inducer (e.g., RSL3)
- Cell viability assay (e.g., CellTiter-Glo)
- Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)
- Flow cytometer

Methodology:

- Generate Single-Gene Knockout Line:
 - Clone two independent, validated sgRNAs targeting the gene of interest into a lentiCRISPR vector.
 - Produce lentivirus and transduce the Cas9-expressing parental cell line.
 - Select with puromycin and isolate single-cell clones.
- Confirm Knockout:



- Expand clones and confirm protein-level knockout by Western Blot.
- Alternatively, confirm gene expression knockdown by qPCR.
- Cell Viability Assay:
 - Seed knockout and control (e.g., non-targeting sgRNA) cells in 96-well plates.
 - Treat with a dose range of the ferroptosis inducer for 24-48 hours.
 - Measure cell viability using an assay like CellTiter-Glo.[8] A sensitizer gene knockout should show a lower IC50 compared to the control.
- Lipid Peroxidation Assay:
 - Treat knockout and control cells with the ferroptosis inducer.
 - Stain cells with C11-BODIPY 581/591.
 - Analyze the shift in fluorescence from red to green (indicating oxidation) via flow cytometry.[10] Knockout of a suppressor gene should lead to higher lipid peroxidation upon treatment.

Data Presentation

Quantitative data from CRISPR screens and validation experiments should be summarized for clarity.

Table 1: Representative Results from a Genome-Wide CRISPR Screen for RSL3 Resistance



Gene Symbol	Description	Log2 Fold Change (Enrichmen t)	p-value	Rank (MAGeCK)	Phenotype
ACSL4	Acyl-CoA Synthetase Long Chain Family Member 4	4.15	1.2e-8	1	Resistance
TXNRD1	Thioredoxin Reductase 1	3.89	5.6e-8	2	Resistance
GPX4	Glutathione Peroxidase 4	-5.20	2.5e-10	1	Sensitization
SLC7A11	Solute Carrier Family 7 Member 11	-4.88	9.1e-10	2	Sensitization
FSP1	Ferroptosis Suppressor Protein 1	-4.51	3.3e-9	3	Sensitization

Note: Data are hypothetical, based on typical screen results.[10][11] Genes like ACSL4 are often identified as top hits required for ferroptosis induction.[9][10]

Table 2: Validation Data for a Novel Ferroptosis Suppressor Gene (FSG1)



Cell Line	Treatment	IC50 of RSL3 (nM)	Fold Change in IC50 (vs. Control)	% Lipid ROS Positive Cells (at IC50)
Control (WT)	RSL3	150.5	1.0	45.2%
FSG1-KO Clone	RSL3	75.2	0.50	82.1%
FSG1-KO Clone 2	RSL3	81.1	0.54	79.8%

Note: Data are hypothetical. KO = Knockout. A decrease in IC50 and an increase in lipid ROS upon treatment validates FSG1 as a ferroptosis suppressor.

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